![molecular formula C8H7N3O2 B1457529 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1378827-12-3](/img/structure/B1457529.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid” is a chemical compound with the IUPAC name 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid . It has a molecular weight of 177.16 .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
The compound has been characterized from 1H NMR by the disappearance of methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and appearance of the acid proton signal of 3 at δ 13.6 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .
Scientific Research Applications
Medicinal Chemistry: Kinase Inhibition and Cancer Therapy
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds, particularly halogenated derivatives, have shown promising cytotoxic effects against various cancer cell lines and are being investigated for their ability to induce apoptosis in cancer cells. The structural similarity of these derivatives to purine nucleotides allows them to interfere with key signaling pathways in cancer cells, making them valuable in the development of new anticancer drugs.
Material Science: Synthesis of Heterocyclic Compounds
In material science, the pyrrolo[2,3-d]pyrimidine scaffold is utilized in the synthesis of heterocyclic compounds with potential applications in the development of new materials . These materials may have unique properties such as electronic or photonic functionalities, which can be harnessed in various industrial applications.
Biotechnology: Enzyme Inhibition
The compound has been used in biotechnological research to study enzyme inhibition . By modifying specific enzymes’ activity, researchers can understand biological pathways better and develop biotechnological solutions to manipulate these pathways for industrial, environmental, or therapeutic purposes.
Agriculture: Plant Growth Regulation
While direct references to the use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in agriculture were not found, related pyrrolo[2,3-d]pyrimidine derivatives could be explored for their potential use in plant growth regulation and protection against plant pathogens .
Industrial Applications: Green Chemistry
The compound is involved in eco-friendly synthesis processes, such as the regioselective synthesis of intermediates for pharmaceuticals . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLNOQHRRHRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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